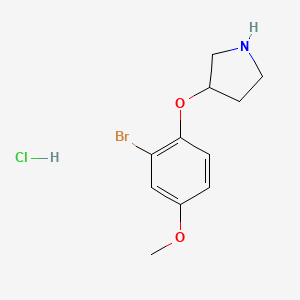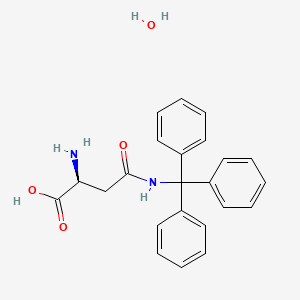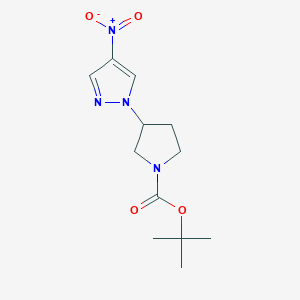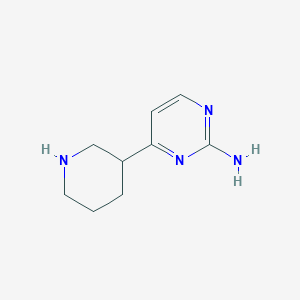
4-(Pipéridin-3-yl)pyrimidin-2-amine
Vue d'ensemble
Description
“4-(Piperidin-3-yl)pyrimidin-2-amine” is a chemical compound with the linear formula C9H15ClN4 . It is also known as N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride . This compound is used as an intermediate during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of “4-(Piperidin-3-yl)pyrimidin-2-amine” and its derivatives has been a subject of interest in recent scientific literature . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . The synthesis process often involves various intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of “4-(Piperidin-3-yl)pyrimidin-2-amine” is characterized by a six-membered piperidine ring attached to a pyrimidine ring . The piperidine ring is a common heterocyclic fragment present in many pharmaceutical compounds .
Chemical Reactions Analysis
Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidin-2-amine”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical and Chemical Properties Analysis
“4-(Piperidin-3-yl)pyrimidin-2-amine” is a solid compound with a molecular weight of 214.7 . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pipéridine, tels que la 4-(Pipéridin-3-yl)pyrimidin-2-amine, ont été explorés pour leur potentiel dans le traitement du cancer. Ils sont souvent étudiés pour leur capacité à inhiber des enzymes spécifiques ou des voies de signalisation qui sont cruciales pour la survie et la prolifération des cellules cancéreuses .
Activité antivirale
Le noyau de pipéridine est une caractéristique commune dans de nombreux composés antiviraux. La recherche sur la This compound pourrait révéler son efficacité à inhiber la réplication virale ou son utilisation comme échafaudage pour développer de nouveaux agents antiviraux .
Propriétés antipaludiques
Les composés ayant une structure de pipéridine se sont montrés prometteurs dans la lutte contre le paludisme. Ils peuvent être conçus pour cibler les stades du cycle de vie du parasite ou pour surmonter la résistance aux médicaments antipaludiques existants .
Utilisations antimicrobiennes et antifongiques
La polyvalence structurelle des dérivés de la pipéridine en fait des candidats adéquats pour le développement de nouveaux agents antimicrobiens et antifongiques. Leur mode d'action peut inclure la perturbation des parois cellulaires microbiennes ou l'interférence avec des enzymes essentielles .
Effets antihypertenseurs
Les composés à base de pipéridine peuvent présenter des propriétés antihypertensives en agissant sur diverses cibles telles que les canaux calciques ou l'enzyme de conversion de l'angiotensine (ECA), qui sont impliquées dans la régulation de la pression artérielle .
Applications analgésiques et anti-inflammatoires
Ces composés peuvent moduler la perception de la douleur et les réponses inflammatoires, conduisant potentiellement à de nouveaux traitements pour la douleur chronique et les maladies inflammatoires .
Maladie d'Alzheimer
La recherche sur les dérivés de la pipéridine comprend leur utilisation dans les maladies neurodégénératives comme la maladie d'Alzheimer. Ils peuvent inhiber des enzymes comme l'acétylcholinestérase, qui est impliquée dans la progression de la maladie d'Alzheimer .
Potentiel antipsychotique et anticoagulant
Le fragment pipéridine est présent dans de nombreux médicaments psychotropes. La This compound pourrait faire partie de nouvelles thérapies pour les troubles psychiatriques. De plus, sa structure pourrait être utilisée pour créer de nouveaux anticoagulants .
Mécanisme D'action
Target of Action
The primary target of 4-(Piperidin-3-yl)pyrimidin-2-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
4-(Piperidin-3-yl)pyrimidin-2-amine interacts with PKB in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The action of 4-(Piperidin-3-yl)pyrimidin-2-amine results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Safety and Hazards
The safety data sheet for “4-(Piperidin-3-yl)pyrimidin-2-amine” indicates that it is a hazardous substance . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Orientations Futures
Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidin-2-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of active research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-piperidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNXYDKPFRKFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


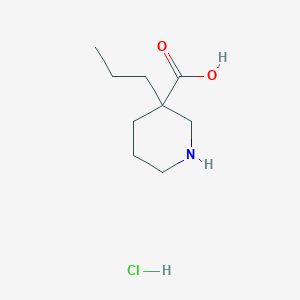
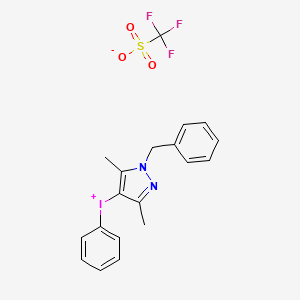
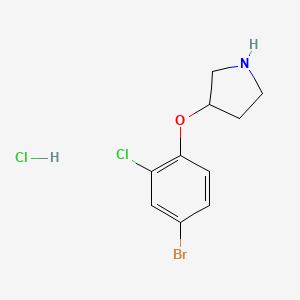
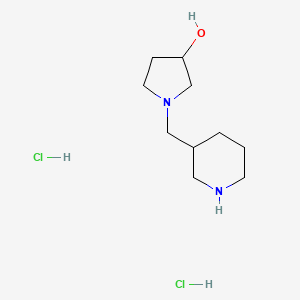

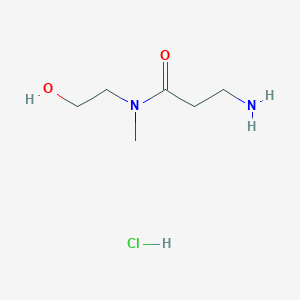

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)

